molecular formula C18H24N2O2 B5198138 ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate

ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate

Cat. No. B5198138
M. Wt: 300.4 g/mol
InChI Key: RFRRNBZMSKTHRT-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is known to have a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of diseases and biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate. One area of interest is the potential use of this compound in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a compound that has been extensively studied for its potential as a therapeutic agent. This compound has a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies. While there are still many questions surrounding the mechanism of action and potential side effects of this compound, it holds promise as a potential treatment for a variety of diseases.

Synthesis Methods

The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate involves the reaction of 1-(2-methyl-1H-indol-3-yl)methylpiperidine-4-carboxylic acid with ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.

Scientific Research Applications

Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-22-18(21)14-8-10-20(11-9-14)12-16-13(2)19-17-7-5-4-6-15(16)17/h4-7,14,19H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRNBZMSKTHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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